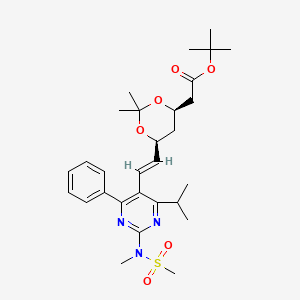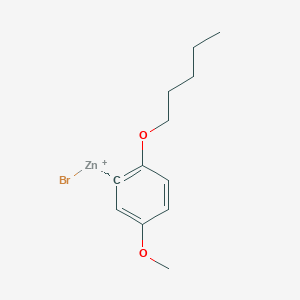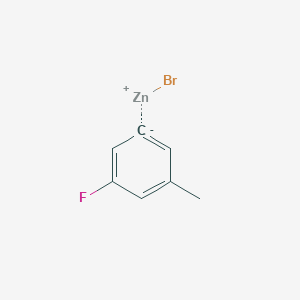
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C14H15F3N2O2 and a molecular weight of 300.28 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a prop-2-yn-1-yl group, and a tert-butyl carbamate group. These structural features make it a valuable compound in various scientific research applications.
Preparation Methods
The synthesis of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as tert-butyl chloroformate , prop-2-yn-1-ylamine , and 2-(trifluoromethyl)pyridine-4-carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.
Chemical Reactions Analysis
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or , leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate can be compared with similar compounds such as:
tert-Butyl methyl (2-(trifluoromethyl)pyridin-4-yl)carbamate: This compound has a similar structure but lacks the prop-2-yn-1-yl group, which may affect its reactivity and applications.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound contains an indole ring and a tert-butyl carbamate group, making it structurally similar but functionally different.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C14H15F3N2O2 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
tert-butyl N-prop-2-ynyl-N-[2-(trifluoromethyl)pyridin-4-yl]carbamate |
InChI |
InChI=1S/C14H15F3N2O2/c1-5-8-19(12(20)21-13(2,3)4)10-6-7-18-11(9-10)14(15,16)17/h1,6-7,9H,8H2,2-4H3 |
InChI Key |
DJZAMWIJBLRLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)C1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)










![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
